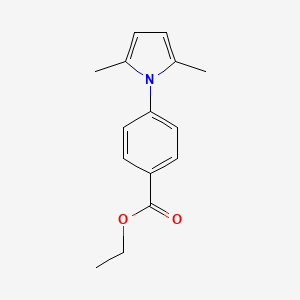

ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-(2,5-dimethylpyrrol-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-4-18-15(17)13-7-9-14(10-8-13)16-11(2)5-6-12(16)3/h5-10H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIQJDBIRRVQTJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C(=CC=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351510 | |

| Record name | Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5159-70-6 | |

| Record name | Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-DIMETHYL-1-(4-ETHOXYCARBONYLPHENYL)PYRROLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate

CAS Number: 5159-70-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate, a molecule of interest in medicinal chemistry and drug discovery. The document details its synthesis, physicochemical properties, and potential biological significance based on available data for the core structure and its derivatives.

Core Compound Properties

While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be derived from its chemical structure.

| Property | Value |

| Molecular Formula | C₁₅H₁₇NO₂ |

| Molecular Weight | 243.31 g/mol |

| CAS Number | 5159-70-6 |

| Canonical SMILES | CCOC(=O)c1ccc(cc1)n1c(C)ccc1C |

| InChI Key | InChI=1S/C15H17NO2/c1-4-18-15(17)13-7-9-14(10-8-13)16-11(2)5-6-12(16)3/h5-10H,4H2,1-3H3 |

Synthesis via Paal-Knorr Reaction

The most probable and widely adopted method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For this compound, the precursors would be ethyl 4-aminobenzoate and 2,5-hexanedione.

Experimental Protocol (General)

The following is a generalized experimental protocol based on standard Paal-Knorr reaction conditions. Optimal conditions, including solvent, temperature, and reaction time, may require empirical determination.

Materials:

-

Ethyl 4-aminobenzoate

-

2,5-Hexanedione

-

Ethanol (or other suitable solvent like acetic acid)

-

Catalyst (optional, e.g., a catalytic amount of a Brønsted or Lewis acid)

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of ethyl 4-aminobenzoate and 2,5-hexanedione in a suitable solvent such as ethanol.

-

(Optional) Add a catalytic amount of an acid to facilitate the reaction.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Characterization:

The structure of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H NMR and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the presence of all protons and carbons in their expected environments.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl (C=O) and C-N bonds.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Potential Biological Significance and Therapeutic Applications

While direct biological studies on this compound are limited, the broader class of pyrrole-containing compounds has attracted significant attention in medicinal chemistry due to their diverse pharmacological activities. Derivatives of the core 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid scaffold have been investigated for several therapeutic applications.

Antimicrobial and Antitubercular Activity

Several studies have focused on the synthesis of hydrazide and other derivatives of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid as potential antimicrobial and antitubercular agents. These compounds have shown promising activity against various bacterial and mycobacterial strains. The proposed mechanism of action for some of these derivatives involves the inhibition of crucial bacterial enzymes.

Enzyme Inhibition

Derivatives of the title compound have been investigated as inhibitors of enzymes such as dihydrofolate reductase (DHFR) and enoyl-ACP reductase (InhA), which are validated targets in antibacterial and antitubercular drug discovery. The pyrrole moiety often plays a key role in the binding of these inhibitors to the active site of the enzymes.

The diagram below illustrates a generalized workflow for the synthesis and preliminary biological evaluation of compounds based on the this compound scaffold.

Caption: Generalized workflow for the synthesis and evaluation of the title compound.

Signaling Pathway Interactions: A Predictive Outlook

Specific signaling pathways modulated by this compound have not been elucidated. However, based on the activities of related compounds, it is plausible that this molecule or its derivatives could interfere with essential cellular pathways in pathogenic microorganisms or cancer cells. For instance, inhibition of DHFR would disrupt the folate biosynthesis pathway, which is critical for nucleotide synthesis and cell proliferation.

The following diagram illustrates a hypothetical mechanism of action based on the inhibition of bacterial enzymes by derivatives of the title compound.

Caption: Hypothetical mechanism of action via enzyme inhibition.

Conclusion

This compound represents a core chemical scaffold with significant potential for the development of novel therapeutic agents, particularly in the antimicrobial and anticancer fields. While comprehensive data on the title compound itself is sparse, the demonstrated activities of its derivatives warrant further investigation into its synthesis, characterization, and biological evaluation. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic potential of this and related pyrrole-based compounds. Future studies are needed to fully elucidate the specific properties and mechanisms of action of this compound.

physical and chemical properties of ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate is a heterocyclic organic compound with the chemical formula C₁₅H₁₇NO₂. It belongs to the class of N-aryl pyrroles, which are significant structural motifs in medicinal chemistry due to their diverse biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and insights into its potential applications in drug discovery, particularly as a scaffold for developing novel therapeutic agents.

Chemical and Physical Properties

Structure and Identification

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 5159-70-6[1] |

| Molecular Formula | C₁₅H₁₇NO₂[1] |

| Molecular Weight | 243.30 g/mol [1] |

| Canonical SMILES | CCOC(=O)c1ccc(cc1)N1C(=C)C=CC1=C |

| InChI | InChI=1S/C15H17NO2/c1-4-18-15(17)13-7-9-14(10-8-13)16-11(2)5-6-12(16)3/h5-10H,4H2,1-3H3 |

Physicochemical Data (Predicted and Estimated)

Quantitative experimental data for the target compound is limited. The following table summarizes predicted values from computational models and estimated values based on analogous compounds.

| Property | Predicted/Estimated Value | Notes |

| Melting Point | 70-90 °C | Estimated based on similar N-aryl pyrroles. |

| Boiling Point | > 300 °C | Estimated to be significantly higher than ethyl benzoate (212 °C) due to increased molecular weight and polarity. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Insoluble in water. | The ethyl ester and dimethylpyrrole moieties suggest good solubility in organic solvents.[1][2] |

| Appearance | White to off-white solid | Typical appearance for purified organic compounds of this nature. |

| logP | ~4.5 | Estimated based on structural fragments. |

Spectroscopic Data (Predicted)

Detailed experimental spectra for this compound are not widely published. The following are predicted key spectral features based on the analysis of its chemical structure and data from similar compounds.

¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.1 | d | 2H | Aromatic protons ortho to the ester |

| ~7.4 | d | 2H | Aromatic protons meta to the ester |

| ~5.9 | s | 2H | Pyrrole ring protons |

| ~4.4 | q | 2H | -OCH₂- of ethyl ester |

| ~2.0 | s | 6H | Methyl protons on the pyrrole ring |

| ~1.4 | t | 3H | -CH₃ of ethyl ester |

¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| ~166 | C=O (ester) |

| ~142 | Aromatic C-N |

| ~131 | Aromatic quaternary carbon |

| ~130 | Aromatic CH |

| ~128 | Pyrrole quaternary carbons |

| ~125 | Aromatic CH |

| ~107 | Pyrrole CH |

| ~61 | -OCH₂- |

| ~14 | -CH₃ (ethyl) |

| ~13 | -CH₃ (pyrrole) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~2980-2850 | C-H stretching (aliphatic) |

| ~1715 | C=O stretching (ester) |

| ~1605, ~1500 | C=C stretching (aromatic) |

| ~1270 | C-O stretching (ester) |

Mass Spectrometry

| m/z | Assignment |

| 243 | [M]⁺ (Molecular ion) |

| 214 | [M - C₂H₅]⁺ |

| 198 | [M - OC₂H₅]⁺ |

| 170 | [M - COOC₂H₅]⁺ |

Experimental Protocols

The synthesis of this compound is typically achieved through a Paal-Knorr pyrrole synthesis, a classic and efficient method for the formation of pyrrole rings.[3][4][5][6]

Synthesis of this compound via Paal-Knorr Reaction

This protocol describes the condensation of a 1,4-dicarbonyl compound (acetonylacetone or 2,5-hexanedione) with ethyl 4-aminobenzoate.

Materials:

-

Ethyl 4-aminobenzoate

-

Acetonylacetone (2,5-hexanedione)

-

Glacial acetic acid

-

Ethanol

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4-aminobenzoate (1 equivalent) in a minimal amount of ethanol.

-

Add glacial acetic acid to the solution to act as a catalyst.

-

To this solution, add acetonylacetone (1.1 equivalents).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification:

-

Purify the crude product by column chromatography on silica gel.

-

Elute the column with a gradient of hexane and ethyl acetate to isolate the pure this compound.

-

Collect the fractions containing the desired product and evaporate the solvent to yield a solid.

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃) and record ¹H and ¹³C NMR spectra.

-

Infrared (IR) Spectroscopy: Obtain the IR spectrum of the solid product using a KBr pellet or as a thin film.

-

Mass Spectrometry (MS): Analyze the sample using a mass spectrometer to determine the molecular weight and fragmentation pattern.

-

Melting Point: Determine the melting point of the purified solid using a standard melting point apparatus.

Biological Significance and Applications in Drug Development

While this compound itself may not be the final active pharmaceutical ingredient, its core structure is a key building block in the synthesis of compounds with significant biological activities. Research has shown that derivatives of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid are being investigated for various therapeutic applications.

Precursor to Biologically Active Molecules

This compound serves as a crucial intermediate for the synthesis of more complex molecules, such as hydrazides and their derivatives, which have demonstrated potential as antibacterial, antifungal, and antitubercular agents.[7]

Inhibition of Dihydrofolate Reductase (DHFR) and Enoyl-ACP Reductase

Derivatives of the title compound have been identified as potential dual inhibitors of dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (enoyl-ACP) reductase.[8][9] These enzymes are crucial for the survival of various pathogens, including Mycobacterium tuberculosis. Inhibition of these pathways can disrupt essential metabolic processes in bacteria, leading to their death. This makes the 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate scaffold a promising starting point for the development of new anti-infective drugs.[8][9]

Visualizations

Synthetic Pathway

The following diagram illustrates the synthesis of this compound and its subsequent conversion to a biologically active hydrazide derivative.

Caption: Synthetic route to the title compound and its active derivative.

Mechanism of Action Workflow

This diagram depicts the proposed mechanism of action for derivatives of the title compound as dual enzyme inhibitors.

Caption: Proposed dual inhibition mechanism of action.

Conclusion

This compound is a valuable scaffold in medicinal chemistry. While comprehensive experimental data on the compound itself is limited, its synthesis is straightforward via the Paal-Knorr reaction. The true potential of this molecule lies in its role as a key intermediate for the development of potent antibacterial, antifungal, and antitubercular agents that target crucial bacterial enzymes. Further research into the synthesis and biological evaluation of derivatives based on this core structure is warranted and holds promise for the discovery of novel therapeutics to combat infectious diseases.

References

- 1. CAS 5159-70-6: ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoa… [cymitquimica.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 6. rgmcet.edu.in [rgmcet.edu.in]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure of Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate. The information is curated for researchers, scientists, and professionals in drug development who are interested in the chemical characteristics and potential applications of this compound.

Molecular Structure and Identifiers

This compound is an organic compound featuring a central benzene ring substituted with an ethyl ester group at the para position relative to a 2,5-dimethyl-1H-pyrrol-1-yl moiety.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 5159-70-6[1] |

| Molecular Formula | C₁₅H₁₇NO₂[1] |

| Molecular Weight | 243.30 g/mol [1] |

| Canonical SMILES | CCOC(=O)c1ccc(cc1)N1C(=C)C=CC1=C |

| InChI | InChI=1S/C15H17NO2/c1-4-18-15(17)13-7-9-14(10-8-13)16-11(2)5-6-12(16)3/h5-10H,4H2,1-3H3 |

| InChIKey | WAYCNXGAKFXIKA-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound is typically achieved through a two-step process:

-

Paal-Knorr Pyrrole Synthesis: The formation of the pyrrole ring is accomplished via the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione, with a primary amine, ethyl 4-aminobenzoate, under acidic conditions.[2][3][4] The acid catalyst protonates the carbonyl groups of the diketone, which is then attacked by the amine to form a hemiaminal. Subsequent intramolecular cyclization and dehydration yield the substituted pyrrole ring.[2]

-

Fischer Esterification: The resulting carboxylic acid, 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, is then esterified using ethanol in the presence of an acid catalyst, such as sulfuric acid. This is a reversible reaction, and to drive the equilibrium towards the product, an excess of ethanol is typically used.

Experimental Protocols

Step 1: Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid (Paal-Knorr Reaction)

A general procedure for the Paal-Knorr synthesis involves reacting a 1,4-diketone with a primary amine in a suitable solvent, often with an acid catalyst.[2][3][4]

-

Materials: 2,5-hexanedione, ethyl 4-aminobenzoate, glacial acetic acid (catalyst), and a suitable solvent (e.g., ethanol or toluene).

-

Procedure:

-

Dissolve ethyl 4-aminobenzoate in the chosen solvent in a round-bottom flask equipped with a reflux condenser.

-

Add a stoichiometric equivalent of 2,5-hexanedione to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and remove the solvent under reduced pressure.

-

The resulting crude 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid can be purified by recrystallization.

-

Step 2: Synthesis of this compound (Fischer Esterification)

The following is a general protocol for the Fischer esterification of a carboxylic acid.

-

Materials: 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, absolute ethanol, and a strong acid catalyst (e.g., concentrated sulfuric acid).

-

Procedure:

-

In a round-bottom flask, dissolve 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess acid with a weak base, such as a saturated sodium bicarbonate solution.

-

Extract the this compound with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Remove the solvent under reduced pressure to obtain the crude product.

-

The final product can be purified by column chromatography or distillation under reduced pressure.

-

Physicochemical Data

| Property | Predicted/Analogous Value | Reference/Basis |

| Appearance | Colorless to pale yellow solid or oil | General observation for similar compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in most organic solvents; sparingly soluble in water | Based on the structure containing both polar (ester) and nonpolar (aromatic, alkyl) groups |

| ¹H NMR | Predicted shifts (ppm): ~1.4 (t, 3H, -CH₂CH₃ ) ~2.1 (s, 6H, pyrrole-CH₃ ) ~4.4 (q, 2H, -CH₂ CH₃) ~5.9 (s, 2H, pyrrole-H ) ~7.3-8.2 (m, 4H, aromatic-H ) | Based on typical chemical shifts for similar structural motifs. |

| ¹³C NMR | Predicted shifts (ppm): ~13 (pyrrole-C H₃) ~14 (-CH₂C H₃) ~61 (-C H₂CH₃) ~107 (pyrrole-C H) ~120-135 (aromatic C s) ~128 (pyrrole-C -CH₃) ~166 (C =O) | Based on typical chemical shifts for similar structural motifs. |

| Mass Spectrum (EI) | Predicted m/z fragments: 243 (M⁺) 214 ([M-C₂H₅]⁺) 198 ([M-OC₂H₅]⁺) 170 ([M-COOC₂H₅]⁺) | Based on common fragmentation patterns of ethyl esters and pyrrole derivatives. |

Logical Relationships in Synthesis

The synthesis of this compound follows a logical progression from commercially available starting materials to the final product. This workflow can be visualized as follows:

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. benchchem.com [benchchem.com]

- 3. Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential | PLOS One [journals.plos.org]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

An In-depth Technical Guide to the Solubility of Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on the predicted solubility profile based on the compound's chemical structure and the known solubility of its constituent moieties. Furthermore, this guide presents detailed experimental protocols for the precise determination of its solubility in various organic solvents, equipping researchers with the necessary methodologies to generate empirical data. This includes gravimetric and spectroscopic techniques for quantification. The guide also outlines a structured approach to data presentation and visualizes key experimental workflows and the interplay of factors influencing solubility.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a pyrrole ring substituted with two methyl groups and an ethyl benzoate group. Its molecular structure suggests its utility in various chemical syntheses and potential applications in medicinal chemistry and materials science. The solubility of this compound in organic solvents is a critical parameter for its synthesis, purification, formulation, and application in various research and development activities.

Compound Profile:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 5159-70-6 |

| Molecular Formula | C₁₅H₁₇NO₂ |

| Molecular Weight | 243.30 g/mol |

| Structure | A central benzene ring substituted with an ethyl ester group and a 2,5-dimethyl-1H-pyrrol-1-yl group. |

Predicted Solubility Profile

The solubility of a compound is largely dictated by its polarity and the intermolecular forces it can form with a solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility.

-

Ethyl Benzoate Moiety: The ethyl benzoate portion of the molecule is an ester of benzoic acid and ethanol. Ethyl benzoate itself is sparingly soluble in water but is miscible with most organic solvents, including alcohols, ethers, and chlorinated hydrocarbons. This is due to the presence of the nonpolar benzene ring and the ethyl group, which dominate its character over the polar ester group.

-

2,5-dimethyl-1H-pyrrole Moiety: Pyrrole is a five-membered aromatic heterocycle. While it has a dipole moment, it is considered only weakly polar. The presence of the two methyl groups on the pyrrole ring in the target molecule further increases its nonpolar character. Pyrrole itself is soluble in ethanol and diethyl ether but has limited solubility in water.

Based on these structural components, this compound is predicted to be:

-

Highly soluble in nonpolar and moderately polar organic solvents such as toluene, diethyl ether, chloroform, and ethyl acetate.

-

Soluble in polar aprotic solvents like acetone and acetonitrile.

-

Moderately to sparingly soluble in polar protic solvents like ethanol and methanol.

-

Practically insoluble in water.

Data Presentation of Experimentally Determined Solubility

For a systematic comparison, all experimentally determined solubility data should be presented in a structured format. The following table serves as a template for recording and presenting such data.

Table 1: Quantitative Solubility of this compound in Various Organic Solvents at 25°C

| Solvent | Molarity (mol/L) | Grams per 100 mL ( g/100 mL) |

| Hexane | Experimental Data | Experimental Data |

| Toluene | Experimental Data | Experimental Data |

| Dichloromethane | Experimental Data | Experimental Data |

| Diethyl Ether | Experimental Data | Experimental Data |

| Ethyl Acetate | Experimental Data | Experimental Data |

| Acetone | Experimental Data | Experimental Data |

| Acetonitrile | Experimental Data | Experimental Data |

| Isopropanol | Experimental Data | Experimental Data |

| Ethanol | Experimental Data | Experimental Data |

| Methanol | Experimental Data | Experimental Data |

Experimental Protocols for Solubility Determination

To obtain precise and accurate solubility data, a well-defined experimental protocol is essential. The following sections detail the methodologies for determining the solubility of this compound.

General Experimental Workflow

The overall process for determining solubility involves preparing a saturated solution, separating the undissolved solid, and quantifying the concentration of the solute in the supernatant.

Gravimetric Method

This method is straightforward and relies on the direct measurement of the mass of the dissolved solute after solvent evaporation.[1][2][3][4]

Materials:

-

This compound

-

Selected organic solvents

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/bath

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Evaporating dish or pre-weighed vial

-

Vacuum oven

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the chosen solvent.

-

Seal the vial and place it in a constant temperature shaker or bath (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours), ensuring continuous agitation.

-

After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a known volume of the clear supernatant using a volumetric pipette.

-

Filter the supernatant through a syringe filter into a pre-weighed evaporating dish or vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, weigh the dish or vial containing the dried solute.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

Calculate the solubility based on the mass of the solute and the volume of the supernatant taken.

UV-Vis Spectroscopic Method

This method is suitable if the compound has a significant chromophore and a unique absorbance maximum.[5][6]

Materials:

-

Calibrated UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Saturated solutions prepared as in the gravimetric method.

Procedure:

-

Prepare a Calibration Curve:

-

Prepare a stock solution of known concentration of this compound in the chosen solvent.

-

Perform serial dilutions to obtain a series of standard solutions of known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Analyze the Saturated Solution:

-

Prepare a saturated solution and filter the supernatant as described in the gravimetric method.

-

Dilute a known volume of the filtered supernatant with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution, accounting for the dilution factor.

-

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly accurate and sensitive method for determining the concentration of a compound in a solution.[7][8][9][10][11]

Materials:

-

HPLC system with a suitable detector (e.g., UV detector)

-

Appropriate HPLC column (e.g., C18 reversed-phase)

-

Mobile phase solvents

-

Volumetric flasks and pipettes

-

Saturated solutions prepared as in the gravimetric method.

Procedure:

-

Develop an HPLC Method:

-

Establish an HPLC method with an appropriate column, mobile phase, flow rate, and detector wavelength to achieve good separation and a sharp peak for this compound.

-

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations.

-

Inject a fixed volume of each standard solution into the HPLC system and record the peak area.

-

Plot a graph of peak area versus concentration to create a calibration curve.

-

-

Analyze the Saturated Solution:

-

Prepare a saturated solution and filter the supernatant as previously described.

-

If necessary, dilute a known volume of the filtered supernatant with the solvent.

-

Inject the same fixed volume of the (diluted) supernatant into the HPLC system and record the peak area.

-

Use the calibration curve to determine the concentration in the injected sample.

-

Calculate the concentration of the original saturated solution, correcting for any dilution.

-

Factors Influencing Solubility

The solubility of this compound can be influenced by several factors, the interplay of which is crucial for understanding and controlling its behavior in solution.[12][13]

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. This relationship should be determined experimentally if the compound is to be used at various temperatures.

-

Solvent Polarity: As predicted, the polarity of the solvent will be a major determinant of solubility. A solvent with a polarity similar to that of the solute will generally be a better solvent.

-

Purity of the Compound: Impurities can affect the measured solubility. It is essential to use a highly purified sample of this compound for accurate solubility determination.

Conclusion

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. pharmacyjournal.info [pharmacyjournal.info]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. pharmajournal.net [pharmajournal.net]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pharmatutor.org [pharmatutor.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Cambridge Polymer Group :: HPLC [campoly.com]

- 9. ctlatesting.com [ctlatesting.com]

- 10. quora.com [quora.com]

- 11. improvedpharma.com [improvedpharma.com]

- 12. ascendiacdmo.com [ascendiacdmo.com]

- 13. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential | MDPI [mdpi.com]

The Multifaceted Biological Potential of Dimethyl-Pyrrol-1-yl-Benzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of dimethyl-pyrrol-1-yl-benzoic acid represent a class of heterocyclic compounds with a growing body of evidence supporting their diverse biological activities. This technical guide provides a comprehensive overview of the current state of research into these compounds, with a focus on their potential as antimicrobial, anticancer, and anti-inflammatory agents. Detailed experimental protocols for key biological assays are provided, and quantitative data from various studies are summarized for comparative analysis. Furthermore, this guide explores the potential mechanisms of action, including the modulation of key signaling pathways such as NF-κB and Eph-ephrin, while also addressing the critical consideration of their potential as Pan-Assay Interference Compounds (PAINS).

Introduction

The pyrrole ring is a fundamental scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with significant therapeutic properties. The substitution of this heterocyclic core, particularly with a dimethyl-pyrrol-1-yl moiety linked to a benzoic acid backbone, has given rise to a series of derivatives with promising biological profiles. These compounds have been investigated for a range of therapeutic applications, driven by their ability to interact with various biological targets. This guide aims to consolidate the existing knowledge on dimethyl-pyrrol-1-yl-benzoic acid derivatives to aid researchers and drug development professionals in their exploration of this chemical space.

Antimicrobial Activity

A significant area of investigation for dimethyl-pyrrol-1-yl-benzoic acid derivatives has been their potential as antimicrobial agents. Studies have demonstrated their efficacy against a spectrum of bacterial and mycobacterial strains.

Quantitative Antimicrobial Data

The antimicrobial activity of various dimethyl-pyrrol-1-yl-benzoic acid hydrazide analogs has been quantified by determining their Minimum Inhibitory Concentration (MIC) against several microbial species. The data from selected studies are summarized in Table 1.

| Compound ID | Modification | Test Organism | MIC (µg/mL) | Reference |

| 5a-n (general) | Substituted acetylbenzohydrazides | M. tuberculosis H37Rv | 0.8 - 25 | [1] |

| 5f, 5i, 5j, 5n | Specific substituted acetylbenzohydrazides | M. tuberculosis H37Rv | 1.6 | [1] |

| 5k | Specific substituted acetylbenzohydrazide | M. tuberculosis H37Rv | 0.8 | [1] |

| General Hydrazides | Hydrazide analogs | Various Bacteria | 1 - 4 | [2] |

| 4c, 8-10, 15b-15h, 16b-16d | Various hydrazide derivatives | M. tuberculosis H37Rv | 1 - 2 | [2] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Dilution Method)

The following protocol is a generalized procedure for determining the MIC of dimethyl-pyrrol-1-yl-benzoic acid derivatives against bacterial strains.

Materials:

-

Test compounds

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis H37Rv)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth, Middlebrook 7H9 broth)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Standard antibiotic (e.g., Ciprofloxacin, Isoniazid)

-

DMSO (for dissolving compounds)

Procedure:

-

Preparation of Test Compounds: Dissolve the synthesized dimethyl-pyrrol-1-yl-benzoic acid derivatives in DMSO to a stock concentration (e.g., 1 mg/mL).

-

Serial Dilutions: Perform two-fold serial dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate to achieve a range of concentrations.

-

Bacterial Inoculum Preparation: Culture the bacterial strains overnight in the appropriate broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Inoculation: Inoculate each well of the microtiter plate containing the serially diluted compounds with the prepared bacterial suspension. Include a positive control (broth with bacteria and no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours (or longer for slow-growing organisms like M. tuberculosis).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Anticancer Activity

Several studies have highlighted the cytotoxic potential of dimethyl-pyrrol-1-yl-benzoic acid derivatives against various human cancer cell lines.

Quantitative Anticancer Data

The in vitro anticancer activity is typically expressed as the half-maximal inhibitory concentration (IC50). Table 2 summarizes the IC50 values of selected derivatives against different cancer cell lines.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Pyrrolo-imidazole derivatives | Pancreatic Cancer Cells | 0.062 - 0.063 | [3] |

| N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamides | HCT-116 (Colon) | 3 | [4][5] |

| MCF-7 (Breast) | 5 | [4][5] | |

| HeLa (Cervical) | 7 | [4][5] | |

| 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide analogs | A549 (Lung) | Non-cytotoxic at tested concentrations | [2] |

| Vero (Normal) | Non-cytotoxic at tested concentrations | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The following day, treat the cells with various concentrations of the dimethyl-pyrrol-1-yl-benzoic acid derivatives. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrrole derivatives has been linked to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Quantitative Anti-inflammatory Data

The inhibitory activity of pyrrole derivatives against COX-1 and COX-2 is presented in Table 3. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

| Compound Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |

| 1,5-diarylpyrrole derivatives | - | - | Selective for COX-2 | [6] |

| N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | Similar to meloxicam | Similar to meloxicam | Most stronger than meloxicam | [7] |

| Pyrrole-cinnamate hybrids | - | 0.55 - 7.0 | - | [8] |

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of compounds against COX-1 and COX-2.

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Reaction buffer (e.g., Tris-HCl)

-

Test compounds

-

Colorimetric or fluorometric detection reagents

-

Microplate reader

Procedure:

-

Enzyme and Compound Incubation: In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2). Then, add the test compound at various concentrations. Incubate the mixture for a short period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Detection: After a defined reaction time, stop the reaction and measure the product formation. This is often done by measuring the peroxidase activity of COX, which catalyzes the oxidation of a chromogenic or fluorogenic substrate.

-

Data Analysis: The percentage of COX inhibition is calculated by comparing the signal from the wells with the test compound to the control wells (enzyme and substrate without inhibitor). IC50 values are determined from the dose-response curves.

Potential Mechanisms of Action and Signaling Pathways

The biological activities of dimethyl-pyrrol-1-yl-benzoic acid derivatives are likely mediated through their interaction with specific cellular targets and signaling pathways.

Inhibition of Dihydrofolate Reductase (DHFR) and Enoyl-ACP Reductase

For their antimicrobial and antitubercular effects, molecular docking studies have suggested that these compounds can bind to the active sites of dihydrofolate reductase (DHFR) and enoyl-ACP reductase, enzymes crucial for bacterial survival.[1]

Modulation of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation and cell survival. Some benzoic acid derivatives have been shown to inhibit the activation of NF-κB. This inhibition can occur at various points in the pathway, such as preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus where it would activate pro-inflammatory gene transcription.

Antagonism of the Eph-Ephrin Signaling Pathway

The Ephrin (Eph) receptors and their ephrin ligands are involved in various cellular processes, including cell adhesion, migration, and proliferation. Some 2,5-dimethyl-pyrrol-1-yl-benzoic acid derivatives have been reported to act as antagonists of the EphA2 receptor, blocking the binding of its ligand, ephrin-A1.[9] This antagonism could contribute to their anticancer effects by disrupting tumor growth and angiogenesis.

A Critical Consideration: Pan-Assay Interference Compounds (PAINS)

It is crucial for researchers to be aware that some 2,5-dimethyl-pyrrol-1-yl derivatives have been classified as Pan-Assay Interference Compounds (PAINS). PAINS are compounds that appear to be active in a wide range of high-throughput screening assays due to non-specific mechanisms rather than specific binding to a biological target. These mechanisms can include chemical reactivity, aggregation, or interference with the assay technology itself.

The reported activity of some dimethyl-pyrrol-1-yl-benzoic acid derivatives, particularly in relation to Eph-ephrin antagonism, has been suggested to be a result of the formation of polymers upon exposure to air.[9] Therefore, any observed biological activity of these compounds should be rigorously validated through multiple orthogonal assays and detailed mechanistic studies to rule out the possibility of PAINS-related artifacts.

Conclusion and Future Directions

Dimethyl-pyrrol-1-yl-benzoic acid derivatives have demonstrated a wide array of promising biological activities in vitro. Their potential as antimicrobial, anticancer, and anti-inflammatory agents warrants further investigation. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds for specific biological targets.

-

In Vivo Efficacy and Toxicity Studies: To translate the in vitro findings into preclinical models and assess their safety profiles.

-

Detailed Mechanistic Investigations: To elucidate the precise molecular targets and signaling pathways modulated by these derivatives.

-

Rigorous Validation to Exclude PAINS Activity: To ensure that the observed biological effects are due to specific interactions and not assay artifacts.

By addressing these key areas, the scientific community can fully unlock the therapeutic potential of this versatile class of compounds and pave the way for the development of novel drugs for a range of diseases.

References

- 1. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives | Semantic Scholar [semanticscholar.org]

- 6. Novel ester and acid derivatives of the 1,5-diarylpyrrole scaffold as anti-inflammatory and analgesic agents. Synthesis and in vitro and in vivo biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate, a valuable intermediate in medicinal chemistry and drug discovery. The synthesis is primarily achieved through the Paal-Knorr pyrrole synthesis, a classic and efficient method for the construction of pyrrole rings.

Core Synthesis: The Paal-Knorr Pyrrole Condensation

The synthesis of this compound involves the condensation reaction between a primary amine, ethyl 4-aminobenzoate, and a 1,4-dicarbonyl compound, 2,5-hexanedione (also known as acetonylacetone). This reaction is typically acid-catalyzed and proceeds by the formation of a hemiaminal intermediate, which then undergoes cyclization and dehydration to yield the final pyrrole product.[1][2][3]

The overall reaction is as follows:

Caption: Overall Paal-Knorr synthesis of this compound.

Synthesis Mechanism

The reaction mechanism proceeds through several key steps:

-

Hemiaminal Formation: The primary amine (ethyl 4-aminobenzoate) attacks one of the carbonyl groups of the 1,4-diketone (2,5-hexanedione) to form a hemiaminal intermediate.

-

Cyclization: The nitrogen atom of the hemiaminal then attacks the second carbonyl group, leading to a cyclic intermediate.

-

Dehydration: The cyclic intermediate undergoes dehydration, losing two molecules of water, to form the aromatic pyrrole ring.

The cyclization of the hemiaminal is considered the rate-determining step in the Paal-Knorr pyrrole synthesis.

Caption: Simplified workflow of the Paal-Knorr synthesis mechanism.

Experimental Protocol

The following experimental protocol is based on established procedures for the Paal-Knorr synthesis of similar N-substituted pyrroles.[3]

Materials:

-

Ethyl 4-aminobenzoate

-

2,5-Hexanedione (Acetonylacetone)

-

Glacial Acetic Acid

-

Ethanol

-

Sodium Bicarbonate (Saturated Solution)

-

Brine

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Ethyl Acetate

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4-aminobenzoate (1 equivalent) in glacial acetic acid.

-

Addition of Diketone: To the stirred solution, add 2,5-hexanedione (1.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Data Presentation

Reactant and Product Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| Ethyl 4-aminobenzoate | C₉H₁₁NO₂ | 165.19 | White solid |

| 2,5-Hexanedione | C₆H₁₀O₂ | 114.14 | Colorless liquid |

| This compound | C₁₅H₁₇NO₂ | 243.30 | Solid |

Expected Spectroscopic Data

¹H NMR (Expected):

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (pyrrole) | ~2.0-2.2 | s | 6H |

| -CH= (pyrrole) | ~5.8-6.0 | s | 2H |

| -OCH₂CH₃ | ~4.3-4.4 | q | 2H |

| -OCH₂CH₃ | ~1.3-1.4 | t | 3H |

| Aromatic-H (ortho to ester) | ~8.0-8.2 | d | 2H |

| Aromatic-H (ortho to pyrrole) | ~7.3-7.5 | d | 2H |

¹³C NMR (Expected):

| Carbon | Chemical Shift (δ, ppm) |

| -CH₃ (pyrrole) | ~12-14 |

| -OCH₂CH₃ | ~14-15 |

| -OCH₂CH₃ | ~60-62 |

| -CH= (pyrrole) | ~106-108 |

| Aromatic-CH | ~120-132 |

| Aromatic-C (pyrrole attachment) | ~128-130 |

| Aromatic-C (ester attachment) | ~135-138 |

| -C= (pyrrole) | ~140-142 |

| C=O (ester) | ~165-167 |

Mandatory Visualization: Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: a novel class of potential antibacterial and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Spectroscopic and Synthetic Profile of Ethyl 4-aminobenzoate

Affiliation: Google Research

Abstract: This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of Ethyl 4-aminobenzoate, a key intermediate in organic synthesis. Detailed experimental protocols for its preparation via Fischer esterification are presented, alongside a thorough characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data are summarized in structured tables for clarity and comparative analysis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Note on the Originally Requested Compound: Extensive searches for detailed spectroscopic data and experimental protocols for ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate did not yield sufficient public-domain information to construct a comprehensive technical guide. Therefore, this document focuses on its well-characterized precursor, Ethyl 4-aminobenzoate, to provide a structurally relevant and detailed example of the requested content.

Introduction

Ethyl 4-aminobenzoate, commonly known as Benzocaine, is an organic compound widely used as a local anesthetic. Its chemical structure, featuring a primary aromatic amine and an ethyl ester, makes it a versatile building block in the synthesis of more complex molecules, including various active pharmaceutical ingredients. A thorough understanding of its spectroscopic signature and synthetic pathways is crucial for its application in research and development.

Spectroscopic Data

The structural identity and purity of synthesized Ethyl 4-aminobenzoate can be confirmed through various spectroscopic techniques. The following sections provide a detailed analysis of its NMR, IR, and mass spectrometry data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for Ethyl 4-aminobenzoate in CDCl₃. [1][2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.85 | Doublet | 2H | 9 | Ar-H (ortho to -COOEt) |

| 6.63 | Doublet | 2H | 9 | Ar-H (ortho to -NH₂) |

| 4.31 | Quartet | 2H | 7 | -O-CH₂-CH₃ |

| 4.04 | Broad Singlet | 2H | - | -NH₂ |

| 1.36 | Triplet | 3H | 6 | -O-CH₂-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for Ethyl 4-aminobenzoate in CDCl₃. [1][2]

| Chemical Shift (δ) ppm | Assignment |

| 166.9 | C=O (Ester) |

| 151.0 | Ar-C (quaternary, attached to -NH₂) |

| 131.7 | Ar-CH (ortho to -COOEt) |

| 120.5 | Ar-C (quaternary, attached to -COOEt) |

| 114.0 | Ar-CH (ortho to -NH₂) |

| 60.4 | -O-CH₂-CH₃ |

| 14.6 | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[1][3]

Table 3: Characteristic IR Absorption Bands for Ethyl 4-aminobenzoate.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3424 | Strong | N-H stretch (asymmetric) |

| 3345 | Strong | N-H stretch (symmetric) |

| 3224 | Medium | N-H overtone/combination bands |

| 1685 | Strong | C=O stretch (Ester) |

| 1636 | Strong | N-H bend (scissoring) |

| 1598 | Strong | Aromatic C=C stretch |

| 1515 | Strong | Aromatic C=C stretch |

| 1367 | Medium | CH₃ bend |

| 1312 | Strong | C-O stretch (Ester) |

| 1281 | Strong | C-N stretch |

| 1173 | Strong | C-O stretch (Ester) |

| 773 | Strong | C-H out-of-plane bend (p-disubstituted) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

Table 4: Mass Spectrometry Data for Ethyl 4-aminobenzoate.

| m/z | Relative Intensity | Assignment |

| 165 | 99.9% | [M]⁺ (Molecular Ion)[4] |

| 120 | 83.2% | [M - C₂H₅O]⁺[4] |

| 92 | 14.2% | [M - C₂H₅O - CO]⁺[4] |

| 65 | 6.2% | [C₅H₅]⁺[4] |

Experimental Protocols

The synthesis of Ethyl 4-aminobenzoate is typically achieved through the Fischer esterification of 4-aminobenzoic acid with ethanol, using a strong acid as a catalyst.

Materials and Equipment

-

4-Aminobenzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

10% Sodium carbonate solution

-

Deionized water

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Beakers

-

Hirsch funnel and vacuum filtration apparatus

-

Melting point apparatus

-

TLC plates (silica gel 60 F₂₅₄)

Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask, suspend 13.7 g (0.1 mol) of 4-aminobenzoic acid in 100 mL of absolute ethanol.

-

Acid Catalyst Addition: Cool the stirred suspension in an ice bath. Slowly add 5 mL of concentrated sulfuric acid dropwise. A precipitate of the amine salt may form.[5]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux for 4-6 hours. The reaction progress can be monitored by TLC (Eluent: Hexane/Ethyl Acetate 3:1).[6]

-

Workup and Neutralization: After cooling the reaction mixture to room temperature, pour it into a beaker containing approximately 150 mL of ice water. Neutralize the acidic solution by slowly adding 10% aqueous sodium carbonate solution with stirring until the effervescence ceases and the pH is basic (pH ~8).[5]

-

Isolation and Purification: The white precipitate of Ethyl 4-aminobenzoate is collected by vacuum filtration using a Hirsch funnel. Wash the solid with cold deionized water to remove any inorganic salts.[7]

-

Drying: The purified product is dried in a desiccator or a low-temperature oven. The melting point of the pure compound is 89-92°C.[8]

Visualization of Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of Ethyl 4-aminobenzoate.

Caption: Synthesis workflow for Ethyl 4-aminobenzoate.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. rsc.org [rsc.org]

- 3. www.welcomehomevetsofnj.org - Ethyl 4 Aminobenzoate Ir Spectrum Analysis [welcomehomevetsofnj.org]

- 4. massbank.eu [massbank.eu]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Ethyl 4-aminobenzoate, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Initial Screening of Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate scaffold represents a promising starting point for the development of novel therapeutic agents. Derivatives of this core structure have demonstrated a range of biological activities, including anticancer, antibacterial, and antitubercular properties. This technical guide provides an in-depth overview of the initial screening of these derivatives, consolidating key data and experimental methodologies to facilitate further research and development in this area.

Data Presentation: Summary of Biological Activity

The following tables summarize the quantitative data from initial screening assays of various pyrrole derivatives, providing a comparative view of their biological activities.

Table 1: Cytotoxicity of Pyrrole Derivatives against Human Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) or % Viability Decrease | Reference |

| Pyrrole Derivative 4a | LoVo (Colon) | MTS | 30.87% viability decrease at 50 µM | [1] |

| Pyrrole Derivative 4d | LoVo (Colon) | MTS | 54.19% viability decrease at 50 µM | [1] |

| Pyrrolo[2,3-d]pyrimidine 10a | PC3 (Prostate) | MTT | 0.19 µM | [2] |

| Pyrrolo[2,3-d]pyrimidine 10b | MCF-7 (Breast) | MTT | 1.66 µM | [2] |

| Pyrrolo[2,3-d]pyrimidine 9e | A549 (Lung) | MTT | 4.55 µM | [2] |

| Phenylpyrroloquinolinone 2 | HeLa (Cervical) | - | GI50: 0.2 nM | [3] |

| Phenylpyrroloquinolinone 2 | HT-29 (Colon) | - | GI50: 0.1 nM | [3] |

| Phenylpyrroloquinolinone 2 | MCF-7 (Breast) | - | GI50: 0.2 nM | [3] |

Table 2: Antimicrobial and Antitubercular Activity of Pyrrole Derivatives

| Compound/Derivative | Target | MIC (µg/mL) | Reference |

| 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs (compounds 4, 8d, 9, 12c–d, 12f–h) | Mycobacterium tuberculosis H37Rv | 1–2 | [4] |

| Benzothiazole derivative 3 | E. coli | 25-100 | [5] |

| Benzothiazole derivative 4 | E. coli | 25-100 | [5] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and extension of initial screening results. The following are protocols for key experiments cited in the literature for the evaluation of this compound derivatives.

Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides

This synthetic protocol describes the creation of novel benzohydrazide derivatives from a 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide precursor.[6]

Materials:

-

4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide 3

-

Substituted phenyl acetic acids

-

N,N-dimethyl formamide (DMF)

-

2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-diisopropylethylamine (DIPEA)

Procedure:

-

Dissolve 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide 3 and a substituted phenyl acetic acid in distilled N,N-dimethyl formamide.

-

Add the coupling agent HBTU and the catalytic reagent DIPEA to the solution under cold conditions.

-

Stir the reaction mixture until completion, monitored by thin-layer chromatography (TLC).

-

Upon completion, process the reaction mixture to isolate the desired 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazide derivative.

-

Purify the product and confirm its structure using analytical and spectral information.[6]

In Vitro Cytotoxicity Assay (MTT/MTS)

The MTT and MTS assays are colorimetric assays for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., LoVo, MCF-7, A549)

-

Complete cell culture medium

-

Pyrrole derivative compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1]

-

Compound Treatment: Prepare serial dilutions of the pyrrole derivatives in the complete medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).[1]

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.[1]

-

MTT/MTS Addition: Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for a specified period (typically 1-4 hours) to allow for the formation of formazan crystals.

-

Solubilization and Measurement: If using MTT, add a solubilization solution to dissolve the formazan crystals. Read the absorbance at the appropriate wavelength using a microplate reader. For MTS, the product is soluble and absorbance can be read directly.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis and Cell Cycle Analysis via Flow Cytometry

Flow cytometry can be utilized to investigate the mechanism of cell death induced by the derivatives, specifically to distinguish between apoptosis and necrosis and to analyze the cell cycle distribution.

Apoptosis Assay (Annexin V/PI Staining):

-

Cell Treatment: Seed and treat cells with the pyrrole derivatives as described in the cytotoxicity assay.[1]

-

Cell Harvesting: After treatment, harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[1]

-

Analysis: Analyze the stained cells by flow cytometry. Annexin V positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[1]

Cell Cycle Analysis:

-

Cell Treatment and Harvesting: Treat and harvest cells as described above.

-

Fixation: Fix the cells in ice-cold 70% ethanol.[1]

-

Staining: Stain the cells with a Propidium Iodide (PI) staining solution containing RNase A.[1]

-

Analysis: Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]

Visualizations: Workflows and Pathways

The following diagrams illustrate key experimental workflows and conceptual relationships in the screening of this compound derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Modern Chemist's Guide to Pyrrole: Synthesis, Biological Activity, and Experimental Design

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

The pyrrole nucleus, a five-membered aromatic heterocycle, stands as a cornerstone in medicinal chemistry and materials science. Its prevalence in vital biological molecules such as heme, chlorophyll, and vitamin B12 underscores its significance. This has driven extensive research into the development of novel pyrrole-containing compounds with a wide spectrum of therapeutic activities, including anticancer, anti-inflammatory, and antibacterial properties.[1] This technical guide provides an in-depth overview of recent advancements in the synthesis of functionalized pyrroles, their biological evaluation, and detailed protocols for key synthetic transformations.

Modern Synthetic Methodologies for the Pyrrole Core

The construction of the pyrrole ring has evolved significantly from classical methods. Modern approaches focus on efficiency, diversity, and greener reaction conditions. While the Paal-Knorr synthesis remains a fundamental and high-yielding method, other techniques like the Hantzsch and Van Leusen syntheses offer unique advantages for accessing specific substitution patterns.

The Paal-Knorr synthesis , which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, is renowned for its operational simplicity and generally high yields, often exceeding 60%.[2][3] In contrast, the Hantzsch synthesis utilizes the reaction of a β-ketoester with ammonia and an α-haloketone.[4] The Van Leusen pyrrole synthesis employs tosylmethyl isocyanide (TosMIC) in a [3+2] cycloaddition with an electron-deficient alkene, providing a versatile route to various substituted pyrroles.[5][6]

| Synthesis Method | Typical Substrates | Reagents/Catalysts | Temperature (°C) | Reaction Time | Typical Yield (%) |

| Paal-Knorr | 1,4-Dicarbonyls, Primary amines | Acetic acid, p-TsOH | 25 - 100 | 15 min - 24 h | >60, often 80-95[2] |

| Hantzsch | α-Haloketones, β-Ketoesters, Ammonia | Base (e.g., Ammonia) | Room Temp - Reflux | Variable | Moderate, often <50[2] |

| Van Leusen (TosMIC) | Electron-deficient alkenes, TosMIC | Base (e.g., NaH, t-BuOK) | -30 to Reflux | 10 min - 12 h | 50 - 90+ |

| Multicomponent | Aldehydes, Amines, Dicarbonyls, Nitroalkanes | Various (e.g., Ionic Liquids, GAAS) | Room Temp - 100 | Variable | Good to Excellent[4][7] |

Table 1: A comparative overview of major pyrrole synthesis methodologies.

Biological Activity of Novel Pyrrole Compounds

The structural versatility of the pyrrole scaffold has made it a privileged structure in drug discovery, leading to the development of potent inhibitors for various biological targets.

Anticancer Activity

Novel pyrrole derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines. These compounds often target key signaling pathways involved in cell proliferation and survival, such as those mediated by kinases. For instance, pyrrolo[2,3-d]pyrimidines have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[8] 3-Aroyl-1,4-diarylpyrroles have been shown to inhibit tubulin polymerization, a critical process for cell division.

Below is a summary of the anticancer activity of selected novel pyrrole derivatives.

| Compound Class | Target Cell Line | IC₅₀ (µM) | Biological Target/Mechanism |

| Alkynylated Pyrroles | U251 (Glioblastoma) | 2.29 | Cell cycle arrest (G0/G1), Apoptosis[9][10] |

| A549 (Lung Cancer) | 3.49 | Cell cycle arrest (G0/G1), Apoptosis[9][10] | |

| Pyrrolo[2,3-d]pyrimidines | MCF-7 (Breast Cancer) | 1.7 | Bcl2 inhibition, Apoptosis induction[9] |

| HePG2 (Liver Cancer) | 8.7 | Cytotoxic Effects[9] | |

| HCT-116 (Colon Cancer) | 3.7 | Cytotoxic Effects[11] | |

| 3-Aroyl-4-aryl-pyrroles | A375 (Melanoma) | 8.2 | Cytotoxic Effects[12][13] |

| NCI-H460 (Lung Cancer) | 19.9 | Cytotoxic Effects[12][13] | |

| Pyrrolizine Derivatives | PC-3 (Prostate Cancer) | < 2.73 | Caspase-3/7 activation, Apoptosis[14] |

Table 2: In vitro anticancer activity of selected novel pyrrole derivatives.

Anti-inflammatory Activity

Pyrrole derivatives have also emerged as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Certain pyrrole derivatives exhibit dual or selective inhibition of these isoforms.

| Compound Series | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity (COX-1/COX-2) |

| Pyrrole-acetic acids (4h) | 1.12 | 0.14 | 8.0 |

| Pyrrole-acetic acids (4k) | 1.84 | 0.12 | 15.3 |

| Pyrrole-benzoic acids (5b) | 0.45 | 1.25 | 0.36 |

| Pyrrole-benzoic acids (5e) | 0.39 | 1.15 | 0.34 |

| Meloxicam (Reference) | 2.5 | 1.5 | 1.67 |

| Celecoxib (Reference) | >100 | 0.3 | >333 |

Table 3: In vitro COX inhibitory activity of representative pyrrole derivatives. Data sourced from[10][15]

Key Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of substituted pyrroles via established modern methods.

Protocol 1: Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole

This microscale protocol details the classical acid-catalyzed condensation to form a tri-substituted pyrrole.

Materials:

-

Aniline (186 mg, 2.0 mmol)

-

Hexane-2,5-dione (228 mg, 2.0 mmol)

-

Methanol (0.5 mL)

-

Concentrated Hydrochloric Acid (1 drop)

-

0.5 M Hydrochloric Acid (5.0 mL)

-

Methanol/Water (9:1) mixture for recrystallization

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine aniline (186 mg), hexane-2,5-dione (228 mg), and methanol (0.5 mL).[16]

-

Add one drop of concentrated hydrochloric acid to the mixture.[16]

-

Heat the reaction mixture to reflux and maintain for 15 minutes.[16]

-

After reflux, cool the flask in an ice bath and add 5.0 mL of 0.5 M Hydrochloric Acid to precipitate the product.[16]

-

Collect the crude crystals by vacuum filtration.

-

Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.[16]

-

Expected Yield: Approximately 52% (178 mg).[16]

Protocol 2: Van Leusen Synthesis of a 3-Aroyl-4-heteroarylpyrrole

This protocol describes the synthesis of a highly functionalized pyrrole using TosMIC and a chalcone-like Michael acceptor.

Materials:

-

(E)-3-(heteroaryl)-1-arylprop-2-en-1-one (1.0 mmol)

-

p-Tosylmethyl isocyanide (TosMIC) (1.0 mmol)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil, 50 mg)

-

Dimethyl sulfoxide (DMSO) (1.5 mL)

-

Diethyl ether (Et₂O) (20 mL)

-

Argon atmosphere

Procedure:

-

Prepare a suspension of sodium hydride (50 mg) in diethyl ether (20 mL) in a flask under an argon atmosphere.

-

In a separate vial, dissolve the heteroaryl chalcone (1.0 mmol) and TosMIC (1.0 mmol) in DMSO (1.5 mL).[17]

-

Add the DMSO solution dropwise to the stirred NaH suspension at room temperature.[17]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-